molecular formula C20H26ClN3O2S2 B2585735 N-(2-(4-(3-(phenylthio)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351642-68-6

N-(2-(4-(3-(phenylthio)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Cat. No.: B2585735
CAS No.: 1351642-68-6
M. Wt: 440.02
InChI Key: YFJHFHAJYADAAA-UHFFFAOYSA-N
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Description

N-(2-(4-(3-(phenylthio)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a synthetic organic compound known for its unique molecular structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, making it an intriguing subject for chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(3-(phenylthio)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride involves several key steps:

  • Preparation of Thiophene-3-carboxylic Acid Derivative: : Starting with the functionalization of thiophene-3-carboxylic acid, typically involving chlorination or esterification.

  • Formation of Piperazine Intermediate: : Piperazine is reacted with a phenylthio-propanoyl chloride under basic conditions to form the corresponding phenylthio-propanoyl-piperazine intermediate.

  • Coupling Reaction: : The piperazine intermediate is coupled with the thiophene-3-carboxylic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent.

  • Final Hydrochloride Formation: : The final product is treated with hydrochloric acid to obtain the hydrochloride salt form, enhancing its solubility and stability.

Industrial Production Methods

Industrial synthesis of this compound would likely involve optimization of reaction conditions to maximize yield and purity, including:

  • Controlled Temperature and Pressure: : Fine-tuning reaction temperatures and pressures to favor desired product formation.

  • Catalysts and Solvents: : Using efficient catalysts and solvents to speed up reactions and reduce by-products.

  • Purification Techniques: : Employing crystallization, distillation, or chromatography for product purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : Potential reduction of amide groups under specific conditions.

  • Substitution: : The piperazine and thiophene rings are sites for various nucleophilic or electrophilic substitutions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

  • Substitution: : Halogenation reagents, Grignard reagents.

Major Products

  • Oxidation: : Formation of sulfoxides or sulfones from the phenylthio group.

  • Reduction: : Conversion of amides to amines or other reduced forms.

  • Substitution: : Substituted derivatives on the piperazine or thiophene rings.

Scientific Research Applications

N-(2-(4-(3-(phenylthio)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride has diverse applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing complex molecules.

  • Biology: : Investigated for its interactions with various biological targets, potentially impacting cellular functions.

  • Medicine: : Explored for its therapeutic potential in treating diseases due to its unique molecular structure.

  • Industry: : Applied in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, involving pathways such as:

  • Molecular Targets: : Likely binding to specific proteins or enzymes, altering their function.

  • Pathways: : Modulation of signaling pathways or metabolic processes, influencing cellular activities.

Comparison with Similar Compounds

Comparing N-(2-(4-(3-(phenylthio)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride with similar compounds highlights its unique properties:

  • N-(2-(4-(3-(phenylsulfonyl)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride: : Sulfone derivative with different oxidation state and reactivity.

  • N-(2-(4-(3-(phenylthio)propanoyl)piperazin-1-yl)ethyl)benzamide hydrochloride: : Benzamide analogue impacting binding affinity and specificity.

Its uniqueness stems from the combination of the phenylthio group and thiophene ring, offering distinct reactivity and biological activity.

There you have it. Anything else you'd like to delve into or clarify?

Properties

IUPAC Name

N-[2-[4-(3-phenylsulfanylpropanoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S2.ClH/c24-19(7-15-27-18-4-2-1-3-5-18)23-12-10-22(11-13-23)9-8-21-20(25)17-6-14-26-16-17;/h1-6,14,16H,7-13,15H2,(H,21,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJHFHAJYADAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)CCSC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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